molecular formula C11H20N4 B13286539 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine

Cat. No.: B13286539
M. Wt: 208.30 g/mol
InChI Key: JICIEUHOMGRVSF-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine ( 1249295-43-9) is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.30 g/mol . It features a pyrazole moiety, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . Pyrazole-containing compounds are extensively researched due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant effects . The presence of this nucleus in several established drugs, such as the anti-inflammatory agent celecoxib, underscores its significant research value . The specific molecular architecture of this compound, which combines a pyrrolidine ring with a methylpyrazole group, makes it a valuable intermediate or target molecule in drug discovery and organic synthesis. Researchers can utilize this compound in the design and development of new therapeutic agents, particularly for probing biological pathways where pyrazole derivatives have shown activity . Its mechanism of action is not predefined and would be contingent on the specific research application; pyrazole-based compounds are known to interact with various enzymatic targets, such as cyclooxygenase-2 (COX-2) in inflammation, or modulate cytokine levels like TNF-α and IL-6 . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H20N4/c1-9(10-6-12-15(3)7-10)13-11-4-5-14(2)8-11/h6-7,9,11,13H,4-5,8H2,1-3H3

InChI Key

JICIEUHOMGRVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Intermediate

The 1-methyl-1H-pyrazol-4-yl fragment is typically prepared or functionalized through established pyrazole chemistry:

For example, a 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate can be synthesized as a boronate ester, which serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.

Preparation and Functionalization of the Pyrrolidine Scaffold

The pyrrolidine ring, particularly 3-substituted pyrrolidines, is prepared or functionalized as follows:

  • Starting material: (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride or similar pyrrolidine derivatives are used as precursors.
  • Functional group transformations: The pyrrolidine nitrogen or carbon centers are modified to introduce amine functionalities or to install leaving groups for subsequent coupling.
  • Protection/deprotection: Amino-protecting groups such as 9-fluorenylmethyl carbamate (Fmoc) are employed to control reactivity during multi-step synthesis.

Coupling of Pyrazolyl Moiety to Pyrrolidine Amine

The key step involves linking the 1-methyl-1H-pyrazol-4-yl ethyl fragment to the pyrrolidin-3-amine:

  • Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura coupling using boronate esters of pyrazole and halogenated pyrrolidine derivatives is common.
  • Amide bond formation and reductive amination: In some methods, amide coupling reagents such as HATU and bases like DIPEA facilitate the formation of amide or amine linkages between pyrazole carboxamides and pyrrolidine amines.
  • Microwave-assisted synthesis: Microwave irradiation accelerates coupling reactions, improving yields and reducing reaction times.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Outcome Notes
1. Pyrazole boronate ester synthesis 1-methyl-1H-pyrazole, boronic acid pinacol ester, Pd catalyst, base, solvent (THF, dioxane), 80°C overnight 1-methyl-4-(boronate ester)pyrazole High yield (~98%)
2. Pyrrolidine derivative preparation (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine, base (TEA), MeCN, 80°C, 12 h Chloropyrimidine-substituted pyrrolidine 91% yield
3. Coupling reaction Pyrazole boronate ester, pyrrolidine halide, Pd catalyst (XPhos Pd G2), K3PO4 aqueous solution, dioxane, 80°C overnight Coupled pyrazolyl-pyrrolidine compound Purification by reverse phase chromatography
4. Deprotection and purification Acidic or basic conditions depending on protecting groups Final target compound: 1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine High purity achieved

Alternative Cyclization and Deprotection Strategies

According to patent literature, alternative cyclization methods involve:

  • Using Lawesson's reagent for cyclization of intermediates to avoid toxic reagents like phosphorus oxychloride and pyridine, improving industrial viability.
  • Amino-protecting groups such as 9-fluorenylmethyl carbamate (Fmoc) facilitate selective deprotection steps.
  • Crystallization and washing steps with solvents like toluene and aqueous sodium bicarbonate solutions improve product isolation and purity.

Summary Table of Key Reagents and Conditions

Compound/Intermediate Reagent(s) Catalyst Solvent Temperature Time Yield (%) Notes
1-Methyl-4-pyrazolyl boronate ester Pinacol boronate, Pd catalyst Pd(PPh3)4 or XPhos Pd G2 THF, dioxane 80°C Overnight ~98 For Suzuki coupling
Pyrrolidine derivative 4,6-Dichloro-2-methylpyrimidine, TEA None Acetonitrile 80°C 12 h 91 Base-mediated substitution
Coupling step Pyrazole boronate + pyrrolidine halide Pd catalyst (XPhos Pd G2) Dioxane + aqueous K3PO4 80°C Overnight Variable (20-90) Purification critical
Cyclization (patent method) Lawesson's reagent None Organic solvent 50-110°C 1-2 h Improved purity Avoids toxic pyridine

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

  • Key Differences : Replaces the pyrrolidine ring with a pyrrole-carboxamide scaffold and introduces a trifluoromethylpyridinylmethyl group.
  • Implications : The trifluoromethyl group enhances electronegativity and metabolic stability, while the pyridine moiety may improve solubility via hydrogen bonding. The carboxamide functionality could increase binding specificity compared to the simpler amine in the target compound .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Key Differences : Features a pyridinyl-substituted pyrazole and a cyclopropylamine group.

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

  • Key Differences : Substitutes the pyrrolidine ring with a pyrrole-methyl group and incorporates an isopropyl substituent on the pyrazole.
  • Implications : The isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The pyrrole ring’s aromaticity could alter π-π stacking interactions compared to the saturated pyrrolidine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility Profile
Target Compound ~265.3* Pyrrolidine, pyrazole ~1.8 (moderate) Likely low aqueous solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.3 (HRMS) Pyridine, cyclopropylamine ~2.1 Improved via pyridine H-bonding
Avapritinib (C₂₇H₂₇FN₁₀) 498.57 Pyrrolotriazine, methylpyrazole ~3.5 Low (high MW, aromaticity)

*Estimated based on molecular formula.

Key Challenges and Innovations

  • Synthesis : Low yields in analogs (e.g., 17.9% in ) underscore the need for optimized catalytic systems or alternative routes.
  • Solubility : Pyridine-containing analogs (e.g., ) show improved solubility over purely aliphatic amines, suggesting structural modifications for enhanced bioavailability.
  • Selectivity : Cyclopropyl and isopropyl substituents () may improve target engagement but require balancing steric effects and metabolic stability.

Biological Activity

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is a compound of interest due to its unique structural features, which include a pyrrolidine ring and a pyrazole moiety. These structural elements are known to impart various biological activities, making this compound a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is C12H19N4, with a molecular weight of 225.31 g/mol. Its IUPAC name reflects its complex structure, which plays a pivotal role in its biological interactions.

Property Value
Molecular FormulaC12H19N4
Molecular Weight225.31 g/mol
IUPAC Name1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine

The biological activity of this compound is primarily attributed to its ability to interact with specific targets such as enzymes and receptors. The presence of the pyrazole ring is particularly significant, as it has been shown to enhance binding affinity and modulate biological responses in various studies.

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and pyrazole structures exhibit notable antimicrobial activities. For instance, in vitro studies have demonstrated that derivatives similar to 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine show effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several pyrrolidine derivatives, revealing that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine may possess comparable antibacterial properties.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in tumor growth. The pyrazole scaffold has been linked to the development of protein kinase inhibitors (PKIs), which are crucial in cancer therapy. For example, derivatives have shown promising results in inhibiting the Akt signaling pathway, which is often dysregulated in cancers .

Research Findings:
Recent studies have identified that modifications in the pyrazole structure can significantly enhance the anticancer activity of related compounds, making them potential leads for drug development .

Comparative Analysis of Biological Activity

Compound Activity Type MIC/IC50 Values
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amineAntibacterial0.0039 - 0.025 mg/mL
Similar Pyrrolidine DerivativeAnticancerIC50 = 130 nM (Akt Inhibition)
Other Pyrazole DerivativesAntiviralEC50 = 0.20 - 0.35 μM

Q & A

Q. What are the established synthetic routes for 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Common approaches include:

  • Alkylation of pyrazole derivatives : Reaction of 1-methyl-1H-pyrazol-4-ylethylamine with activated pyrrolidin-3-amine precursors under basic conditions (e.g., NaH or KOtBu in DMF/THF) .
  • Reductive amination : Condensation of ketone intermediates with primary amines using reducing agents like NaBH3CN or LiAlH4 .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields (e.g., 15–30% faster than traditional reflux) .
    Purification often involves column chromatography, followed by structural confirmation via NMR and MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies hydrogen and carbon environments, confirming substituent positions (e.g., methyl groups on pyrrolidine and pyrazole rings) .
  • X-ray crystallography : Resolves 3D conformation, aiding in understanding steric effects and binding interactions .
  • Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
  • IR spectroscopy : Detects functional groups like N-H stretches (3298 cm⁻¹) and C-F bonds (if fluorinated analogs are synthesized) .

Q. How does the compound’s structure influence its reactivity in functionalization reactions?

Methodological Answer:

  • The pyrrolidine ring’s tertiary amine participates in nucleophilic substitutions or coordination chemistry (e.g., forming metal complexes) .
  • The pyrazole moiety undergoes electrophilic substitution at the 3- and 5-positions, influenced by steric hindrance from the methyl group .
  • Reaction conditions (pH, temperature) must be optimized to avoid decomposition; for example, acidic media may protonate the amine, altering reactivity .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response profiling : Re-evaluate activity across concentrations (e.g., IC50 values) to rule out assay-specific artifacts .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., fluoroethyl vs. methyl groups) to isolate pharmacophoric features .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected receptors/enzymes .

Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
  • MD simulations : Assess conformational stability in solvated environments (e.g., water-lipid bilayer systems for membrane-bound targets) .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with experimental bioactivity data .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during amination .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
  • Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak AD-H .

Q. How do steric effects from the 1-methylpyrazole group impact biological target interactions?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized targets; bulky substituents may reduce kon/koff rates .
  • Cryo-EM/X-ray co-crystallography : Visualize ligand-induced conformational changes in targets (e.g., allosteric pockets) .
  • Mutagenesis studies : Replace residues in binding pockets (e.g., Phe → Ala) to assess steric clashes .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reagent compatibility : Replace hazardous bases (NaH) with safer alternatives (e.g., DBU) in large-scale reactions .
  • Purification bottlenecks : Transition from column chromatography to recrystallization or continuous flow systems .
  • Stability profiling : Monitor degradation under stress conditions (heat, light) to establish shelf-life .

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